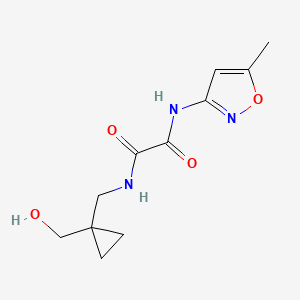
N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(5-Methylisoxazol-3-yl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound that features a cyclopropyl group, a hydroxymethyl group, and an isoxazole ring. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making this compound of significant interest in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of water . This method is efficient and avoids the use of toxic solvents like chloroform. Additionally, metal-free synthetic routes are preferred due to their eco-friendly nature and lower costs .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The avoidance of metal catalysts and toxic solvents would also be prioritized to ensure environmental sustainability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated isoxazole derivatives.
Wirkmechanismus
The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1, N2 -bis (5-methylisoxazol-3-yl)oxalamide: Similar structure but lacks the cyclopropyl and hydroxymethyl groups.
3,5-disubstituted isoxazoles: Similar isoxazole ring but different substituents.
Uniqueness
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to the presence of the cyclopropyl and hydroxymethyl groups, which can impart different biological activities and chemical reactivity compared to other isoxazole derivatives .
Eigenschaften
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-7-4-8(14-18-7)13-10(17)9(16)12-5-11(6-15)2-3-11/h4,15H,2-3,5-6H2,1H3,(H,12,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWUULKMTZTFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]propan-1-one](/img/structure/B2566222.png)
![1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2566223.png)
![N-(3-chloro-2-methylphenyl)-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2566224.png)
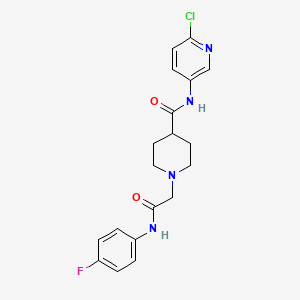
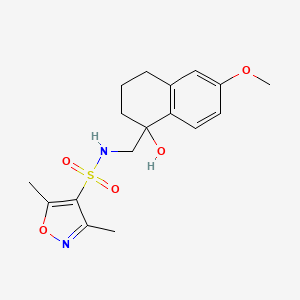
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2566230.png)
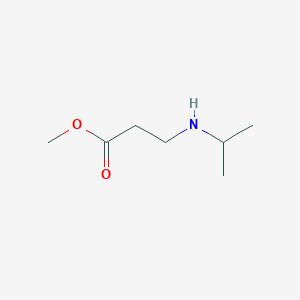
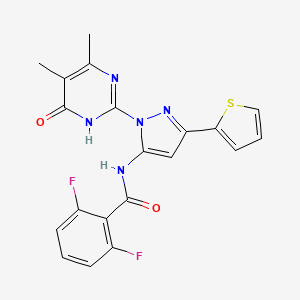
![4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2566233.png)
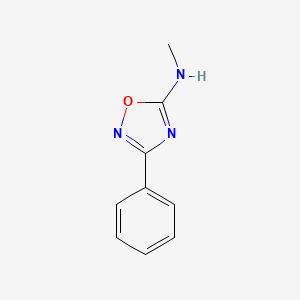
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2566238.png)
![1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2566241.png)
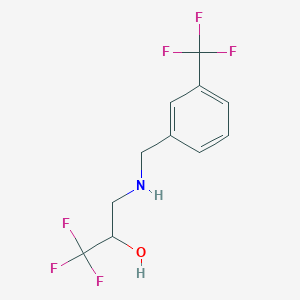
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2566243.png)
